magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Brand Name: Vulcanchem
CAS No.: 17140-79-3
VCID: VC21068192
InChI: InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
SMILES: C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2]
Molecular Formula: C12H22MgO14
Molecular Weight: 414.6 g/mol

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

CAS No.: 17140-79-3

Cat. No.: VC21068192

Molecular Formula: C12H22MgO14

Molecular Weight: 414.6 g/mol

* For research use only. Not for human or veterinary use.

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate - 17140-79-3

CAS No. 17140-79-3
Molecular Formula C12H22MgO14
Molecular Weight 414.6 g/mol
IUPAC Name magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Standard InChI InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
Standard InChI Key CTUVIUYTHWPELF-IYEMJOQQSA-L
Isomeric SMILES C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2]
SMILES C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2]
Canonical SMILES C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2]

Chemical Structure and Properties

Chemical Composition

Magnesium gluconate is characterized by its chemical formula MgC12H22O14, representing a magnesium salt of gluconic acid. In this compound, one magnesium ion (Mg²⁺) is coordinated with two gluconate anions . The molecular weight of magnesium gluconate is approximately 414.60 g/mol. It is often referred to by its systematic name, magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, which denotes its specific stereochemical configuration.

The compound may also exist in a dihydrate form with the formula (C6H11O7)2Mg·2H2O, which includes two water molecules in its crystal structure . This dihydrate form has a slightly different molecular weight due to the additional water molecules.

Physical Properties

Magnesium gluconate typically appears as a white to off-white crystalline solid with good solubility in water, a characteristic common to many magnesium salts. The presence of multiple hydroxyl groups in its structure contributes to its hydrophilicity, enhancing its solubility in aqueous environments.

Research has revealed that magnesium gluconate exhibits specific thermal properties. According to a study analyzing its thermal behavior, magnesium gluconate undergoes thermal degradation in multiple stages. The degradation process begins around 165°C, indicating its thermal stability up to this temperature . The melting point of magnesium gluconate has been reported at approximately 170°C (with specific values of 169.90°C to 171.72°C reported in different studies) .

The compound demonstrates hygroscopic properties, meaning it tends to absorb moisture from the environment, which can affect its stability during storage. Therefore, it is typically stored under dry conditions to prevent moisture absorption.

Structural Characteristics

X-ray diffraction studies have revealed that magnesium gluconate possesses a crystalline structure. The crystallite size of magnesium gluconate has been reported to range from 14.10 to 47.35 nm, depending on the preparation methods and conditions .

Particle size analysis has shown that magnesium gluconate typically has a distribution with various size markers corresponding to different percentiles of the particle population. Research has documented the following values:

  • d(0.1) = 6.552 µm

  • d(0.5) = 38.299 µm

  • d(0.9) = 173.712 µm

  • D(4,3) = 67.122 µm

  • Specific surface area = 0.372 m²/g

The structural integrity of magnesium gluconate can be confirmed through various spectroscopic techniques, including Fourier Transform Infrared (FT-IR) spectroscopy, which reveals characteristic absorption patterns corresponding to the functional groups present in the molecule. Additionally, Ultraviolet-visible (UV-vis) spectroscopy has shown that magnesium gluconate exhibits maximum absorbance at approximately 198.0 nm .

Bioavailability and Pharmacological Properties

Bioavailability Comparison

Medical Applications

Treatment of Magnesium Deficiency

The primary application of magnesium gluconate is in the prevention and treatment of magnesium deficiency (hypomagnesemia). Magnesium deficiency can result from inadequate dietary intake, increased renal or gastrointestinal losses, or certain medical conditions .

Clinical manifestations of magnesium deficiency include:

  • Neuromuscular symptoms: tremors, muscle cramps, tetany

  • Cardiovascular symptoms: arrhythmias, hypertension

  • Neurological symptoms: irritability, confusion, seizures

  • Metabolic disturbances: hypokalemia, hypocalcemia

Magnesium gluconate is recommended over other magnesium salts for supplementation due to its better absorption profile and reduced incidence of diarrhea, a common side effect of magnesium supplementation. Its effectiveness in raising serum magnesium levels has been demonstrated in various clinical studies .

Cardiovascular Effects

Magnesium gluconate has shown promising effects on cardiovascular health through multiple mechanisms. Research indicates that it can:

  • Alleviate coronary vasospasm through its vasodilatory properties

  • Reduce vagal stimulation and discharge, influencing heart rate and rhythm

  • Maintain electrolyte balance, critical for normal cardiac function

  • Suppress arterial and vagus nerve activity, promoting coronary dilation

  • Exhibit calcium antagonistic effects, which can benefit cardiovascular function

In Ukraine, a combination of magnesium gluconate and potassium gluconate (in a medication called Rhythmocor) is used to treat heart disease. Pilot studies have demonstrated efficacy in various cardiac arrhythmias, although the exact mechanism—whether through gluconic acid's influence on heart metabolism or through the osmotic effects of magnesium and potassium—remains under investigation .

Other Therapeutic Applications

Beyond its primary applications in magnesium deficiency and cardiovascular health, magnesium gluconate has been studied for various other therapeutic purposes:

  • Prevention of pregnancy-induced hypertension: Research has shown promising results in using magnesium gluconate to prevent hypertension during pregnancy, a significant cause of maternal and fetal morbidity .

  • Management of premature uterine contractions: Studies have investigated the effects of magnesium gluconate on premature uterine contractions, suggesting potential benefits in preventing preterm labor .

  • Antioxidant effects: Some research suggests that magnesium gluconate may have additional therapeutic benefits in conditions associated with increased levels of free radicals .

  • Allergy prevention: Research indicates that magnesium gluconate can activate adenylate cyclase enzyme and stop the release of allergens, potentially preventing asthma attacks .

  • Detoxification: Some studies suggest that magnesium gluconate may suppress the toxicity of cadmium and aluminum elements and influence the metabolism of carcinogenic substances like nitrates and nitrites .

Dosage and Administration

Recommended Dosages

The standard adult dosage of magnesium gluconate for dietary supplementation is 500 to 1000 mg orally once daily, which provides approximately 27 to 54 mg of elemental magnesium . It's important to note that magnesium gluconate contains approximately 5% elemental magnesium, a factor that must be considered when calculating dosages to address specific deficiencies .

Table 1: Dosage Forms and Strengths of Magnesium Gluconate

Dosage FormStrength
Tablets500 mg
Oral Solution1000 mg/5 mL
Concentrated Solution65 mg/mL
Alternative Tablets250 mg

For therapeutic purposes, dosages may be adjusted based on the severity of the deficiency and the specific condition being treated. In clinical practice, magnesium supplementation is often guided by serum magnesium levels, with the goal of achieving normal concentrations (typically 1.7-2.2 mg/dL or 0.70-0.91 mmol/L) .

Dietary Reference Intakes

The recommended dietary allowances (RDAs) for magnesium vary by age and gender. The following table presents the RDAs for different population groups:

Table 2: Recommended Dietary Allowances (RDAs) for Magnesium

Age GroupRDA/Adequate Intake
Birth to 6 months30 mg (adequate intake)
7 to 12 months75 mg (adequate intake)
1 to 3 years80 mg
4 to 8 years130 mg
9 to 13 years240 mg
14 to 18 years, male410 mg
14 to 18 years, female360 mg

Tolerable Upper Intake Levels (ULs) for supplemental magnesium (from non-food sources) have also been established to prevent adverse effects, particularly diarrhea:

Table 3: Tolerable Upper Intake Levels (ULs) for Supplemental Magnesium

Age GroupUL
1 to 3 years65 mg
4 to 8 years110 mg
9 to 18 years350 mg

These guidelines help healthcare providers determine appropriate supplementation regimens based on individual needs and risk factors .

Research Findings

Effects on Blood Pressure

The comprehensive meta-analysis of 34 randomized, double-blind, placebo-controlled trials mentioned earlier provided robust evidence supporting the blood pressure-lowering effects of magnesium supplementation. The findings supported that magnesium supplementation provides a moderate blood pressure-lowering effect among both normotensive and hypertensive adults .

The study found a close association between changes in serum magnesium produced by supplementation and concomitant blood pressure reductions, indicating a causal effect. The research concluded that magnesium supplementation offers a viable approach to blood pressure management, particularly in individuals at risk for magnesium insufficiency and hypertension .

Effects on Red Blood Cells

Research has investigated the effects of magnesium gluconate on red blood cell properties, particularly osmotic fragility. One study compared the effects of treatment with oral magnesium gluconate on the osmotic fragility of red blood cells in salt-loaded pregnant rats, an animal model of preeclampsia .

The study analyzed various parameters, including:

  • Osmotic fragility of red blood cells

  • Lipid peroxidation

  • Plasma membrane calcium ATPase (PMCA) activity in both red blood cells and placental homogenates

The statistical analysis employed one-way ANOVA with post-hoc analysis using the Student–Newman–Keuls test. The comparison scheme included:

  • Control pregnant rats vs. control pregnant rats with magnesium gluconate (to test if magnesium gluconate treatment interferes with basal condition)

  • Control pregnant rats vs. salt-loaded pregnant rats (to test if sodium supplementation treatment induces alterations)

  • Salt-loaded pregnant rats vs. salt-loaded pregnant rats with magnesium gluconate (to test if magnesium gluconate prevents the negative effect of sodium supplementation treatment)

The research found that magnesium gluconate treatment significantly affected these parameters, suggesting potential therapeutic applications in conditions characterized by altered red blood cell properties and increased oxidative stress .

Thermal and Structural Analysis

Detailed studies on the physicochemical, thermal, and structural properties of magnesium gluconate have provided valuable insights into its behavior under various conditions.

X-ray diffraction analysis has confirmed the crystalline nature of magnesium gluconate, with crystallite sizes ranging from 14.10 to 47.35 nm .

Thermal analysis using Thermogravimetric Analysis/Differential Thermogravimetry (TGA/DTG) demonstrated that magnesium gluconate undergoes thermal degradation in multiple stages:

Table 4: Thermal Degradation Steps of Magnesium Gluconate

Degradation StepTemperature Range (°C)Weight Loss (%)
First step151-1552.85-3.75
Second step252-26035.04-37.91
Third step~89542.44-44.96
Total weight loss-83.20-83.75

The total weight loss during thermal degradation was found to be approximately 83.20-83.75% .

Differential Scanning Calorimetry (DSC) analysis revealed that the melting temperature of magnesium gluconate is approximately 170°C, with specific values reported between 169.90°C and 171.72°C in different studies. The enthalpy of fusion was determined to be around 308.7 J/g .

Further analysis of the isotopic abundance ratios revealed that biofield energy treatment significantly affected the isotopic composition of magnesium gluconate. The isotopic abundance ratio of PM+1/PM in two forms of magnesium gluconate ion at m/z 447 and 415 was significantly reduced in treated samples compared to control samples . These findings suggest potential alterations in the physical and chemical properties of magnesium gluconate following specific treatments.

These thermal and structural characteristics are crucial for understanding the stability, processing, and formulation aspects of magnesium gluconate in pharmaceutical applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator